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Compound of Interest

Compound Name: C646

Cat. No.: B7789139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histone acetyltransferase (HAT) inhibitor

C646 with its alternatives, supported by experimental data, to aid researchers in validating its

downstream effects. C646 is a widely used, cell-permeable small molecule that competitively

inhibits the catalytic activity of the homologous HATs p300 and CREB-binding protein (CBP)

with a reported Ki (inhibition constant) of 400 nM.[1][2] It achieves this by competing with the

acetyl-CoA substrate, leading to a reduction in the acetylation of both histone and non-histone

protein targets.[3][4] This inhibition impacts a wide array of cellular processes, including cell

cycle progression, apoptosis, and inflammatory signaling, making C646 a valuable tool in

cancer and inflammation research.[1][5]

Comparative Analysis: C646 vs. Alternative p300/CBP
Inhibitors
While C646 is a foundational tool for studying p300/CBP function, several alternatives have

been developed with different mechanisms of action, improved potency, or greater selectivity.

The primary alternatives include next-generation catalytic inhibitors like A-485 and compounds

targeting the bromodomain (BD), which is responsible for recognizing acetylated lysine

residues.
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Feature C646 A-485
Bromodomain
Inhibitors (e.g.,
GNE-049)

Target Domain

Histone

Acetyltransferase

(HAT) Domain

Histone

Acetyltransferase

(HAT) Domain

Bromodomain (BD)

Mechanism

Competitive inhibitor

of Acetyl-CoA

binding[3]

Competitive inhibitor

of Acetyl-CoA

binding[3]

Competes for acetyl-

lysine binding pocket,

disrupting substrate

recognition and

chromatin

localization[4][6]

Potency
Ki: 400 nM for p300[1]

[7]

IC50: 2.6 nM for CBP,

9.8 nM for p300[6][8]

IC50: 1.1 nM for CBP,

2.3 nM for p300[4]

Selectivity

Selective for

p300/CBP over other

HATs like PCAF and

GCN5[2][5]

Highly selective for

p300/CBP; >1000-fold

more potent than

C646[6]

Highly selective for

p300/CBP

bromodomains over

other bromodomain

families (e.g., BETs)[4]

[6]

Known Off-Targets

Inhibits histone

deacetylases

(HDACs) at

concentrations >7

μM[5]; degrades

Exportin-1 (XPO1)[9]

Not extensively

reported, but generally

considered highly

selective[3]

Generally high

selectivity within the

bromodomain family is

reported[6]

Validating Key Downstream Effects of C646
The inhibition of p300/CBP by C646 triggers several measurable downstream events.

Validating these effects is crucial for confirming target engagement and understanding the

biological consequences.

Inhibition of Histone Acetylation
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The most direct downstream effect of C646 is a global reduction in histone acetylation,

particularly at sites targeted by p300/CBP such as H3K18ac and H3K27ac.[10][11]
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Caption: C646 mechanism of histone acetylation inhibition.

Modulation of Signaling Pathways
C646 treatment has been shown to significantly impact key signaling cascades, most notably

the NF-κB pathway, which is critical in inflammatory responses. p300/CBP acts as a

transcriptional co-activator for NF-κB.[5]
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Caption: Inhibition of the NF-κB signaling pathway by C646.
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Induction of Cell Cycle Arrest and Apoptosis
In various cancer cell lines, C646 treatment leads to cell cycle arrest and programmed cell

death. The specific phase of arrest (G1 or G2/M) can be cell-type dependent.[11][12] For

example, in pancreatic cancer cells, C646 induces G2/M arrest by inhibiting the transcription of

cyclin B1 and CDK1.[11] In AML cells positive for the AML1-ETO fusion protein, it causes G1

arrest and apoptosis, associated with reduced levels of c-kit and bcl-2.[12]

Quantitative Data from C646 Treatment Studies
Cell Line/Model

C646
Concentration

Observed
Downstream Effect

Experimental
Method

Pancreatic Cancer

Cells (PSN1,

MIAPaCa2)

30-40 µM

Increased proportion

of cells in G2/M

phase.[11]

Flow Cytometry

Pancreatic Cancer

Cells (PSN1,

MIAPaCa2)

10-50 µM

Dose-dependent

decrease in H3K9ac,

H3K18ac, H3K27ac

levels.[11]

Western Blot

Gastric Cancer Cell

Lines
Not Specified

Inhibition of c-Met,

Akt, Bcl-2, cyclin D1,

MMP7, MMP9.[13]

Western Blot

RAW264.7

Macrophages
Not Specified

Reduced expression

of TNFα, iNOS, IL-1β,

IL-12b.[5]

RT-qPCR

AML1-ETO-positive

AML cells
< 10 µM

Reduced global H3

acetylation and

decreased c-kit and

bcl-2 levels.[12]

Western Blot

Prostate Cancer Cells 20 µM
Induction of apoptosis.

[1][7]
Apoptosis Assay

Experimental Protocols
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Detailed methodologies are essential for reproducing and validating the effects of C646.

Western Blot for Histone Acetylation
This protocol is used to quantify changes in specific histone acetylation marks following C646
treatment.

Cell Culture and Treatment: Plate cells (e.g., PSN1 pancreatic cancer cells) at a density of

1x10^6 cells per 10 cm dish. Allow cells to adhere for 24 hours. Treat cells with varying

concentrations of C646 (e.g., 0, 10, 25, 50 µM) or a DMSO vehicle control for 24-48 hours.

Histone Extraction: Harvest cells by scraping and wash with ice-cold PBS containing sodium

butyrate (an HDAC inhibitor to preserve acetylation marks). Lyse cells and extract histones

using a commercial kit or an acid extraction protocol.

Protein Quantification: Determine the protein concentration of the histone extracts using a

Bradford or BCA assay.

SDS-PAGE and Transfer: Load equal amounts of histone extract (e.g., 15 µg) onto a 15%

SDS-polyacrylamide gel. Run the gel and transfer the separated proteins to a PVDF

membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20

(TBST) for 1 hour at room temperature.

Incubate the membrane overnight at 4°C with primary antibodies against specific

acetylation marks (e.g., anti-acetyl-H3K27, anti-acetyl-H3K9) and a loading control (e.g.,

anti-total Histone H3).

Wash the membrane three times with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again and detect the signal using an enhanced chemiluminescence

(ECL) substrate.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b7789139?utm_src=pdf-body
https://www.benchchem.com/product/b7789139?utm_src=pdf-body
https://www.benchchem.com/product/b7789139?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7789139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the

intensity of acetylated histone bands to the total histone H3 loading control.

Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of C646 on cell cycle phase distribution.

Seed Cells

Treat with C646
or DMSO (48h)

Harvest & Fix Cells
(e.g., 70% Ethanol)

Stain DNA with
Propidium Iodide (PI)

Analyze by
Flow Cytometry

Quantify Cell Populations
(G1, S, G2/M)

Click to download full resolution via product page

Caption: Experimental workflow for cell cycle analysis.

Cell Seeding and Treatment: Seed 5x10^5 cells per well in a 6-well plate. After 24 hours,

treat with the desired concentration of C646 or DMSO. Incubate for 48 hours.
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Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and centrifuge.

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing

gently to prevent clumping. Fix overnight at -20°C.

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the

pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the

dark for 30 minutes at room temperature.

Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data from

at least 10,000 cells per sample.

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA

content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the

cell cycle.

RT-qPCR for Gene Expression
This protocol measures changes in the mRNA levels of target genes.

Cell Treatment and RNA Extraction: Treat cells with C646 or DMSO as described previously.

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy) including a DNase

treatment step to remove genomic DNA contamination.

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a

reverse transcription kit with oligo(dT) or random primers.

Quantitative PCR (qPCR):

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the

gene of interest (e.g., TNF, IL6, CCNB1) and a housekeeping gene (e.g., GAPDH, ACTB),

and a SYBR Green master mix.

Run the qPCR reaction on a real-time PCR system.

Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the

expression of the target gene to the housekeeping gene. Compare the normalized

expression in C646-treated samples to the DMSO control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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